molecular formula C7H10ClN5O B1315771 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine CAS No. 114209-49-3

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Cat. No.: B1315771
CAS No.: 114209-49-3
M. Wt: 215.64 g/mol
InChI Key: IVJTYIASKMMHPK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of a chloro group at the 4-position, a morpholinyl group at the 6-position, and an amino group at the 2-position of the triazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer and neurodegenerative diseases.

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target protein and modulate its activity . This can lead to changes in the protein’s function and downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine typically involves the substitution of one of the chloride ions in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in the presence of a base such as sodium carbonate, which acts as an acid scavenger to neutralize the liberated hydrochloric acid. The reaction is usually performed in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave irradiation is sometimes employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine
  • 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
  • 4-Chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its morpholinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJTYIASKMMHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114209-49-3
Record name 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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